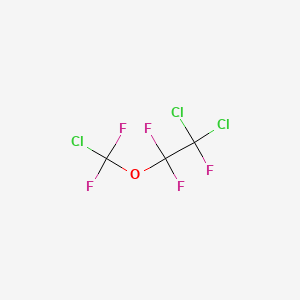
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is a chemical compound with the molecular formula C₃Cl₃F₅O and a molecular weight of 253.383 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether typically involves the reaction of chlorodifluoromethane with 2,2-dichlorotrifluoroethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ether compound. The reaction can be represented as follows:
ClCF2H+Cl2CF3CH2OH→ClCF2OCH2CF3Cl2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated or defluorinated compounds.
Substitution: Formation of ethers, amines, or alcohols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is utilized in various scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs with specific halogenated functional groups.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows the compound to form strong interactions with electron-rich sites on proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-2,2,2-trifluoroethyl chlorodifluoromethyl ether: Similar in structure but with different substitution patterns.
Chlorodifluoromethyl 1-chloro-2,2,2-trifluoroethyl ether: Another related compound with similar functional groups.
Uniqueness
2,2-Dichlorotrifluoroethyl chlorodifluoromethyl ether is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and stability. This uniqueness makes it valuable in applications requiring precise control over chemical properties and reactivity.
Propiedades
Número CAS |
37136-24-6 |
|---|---|
Fórmula molecular |
C3Cl3F5O |
Peso molecular |
253.38 g/mol |
Nombre IUPAC |
1,1-dichloro-2-[chloro(difluoro)methoxy]-1,2,2-trifluoroethane |
InChI |
InChI=1S/C3Cl3F5O/c4-1(5,7)2(8,9)12-3(6,10)11 |
Clave InChI |
LWQARWCIQAGKRZ-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(Cl)Cl)(OC(F)(F)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


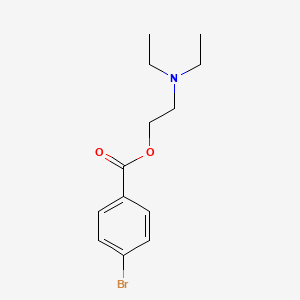
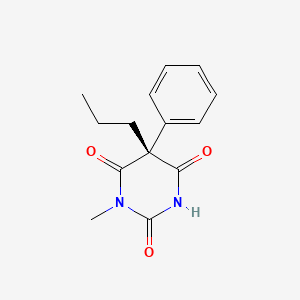

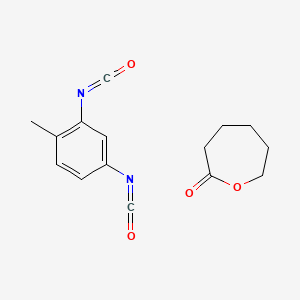
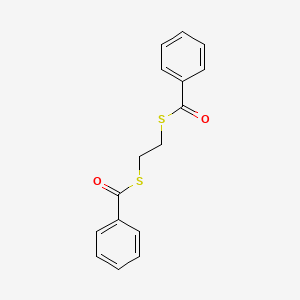
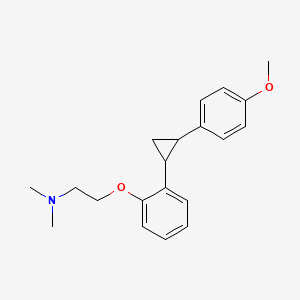
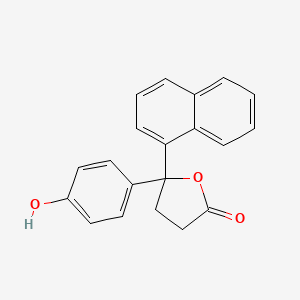

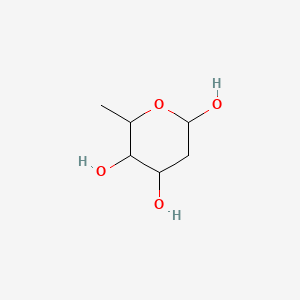
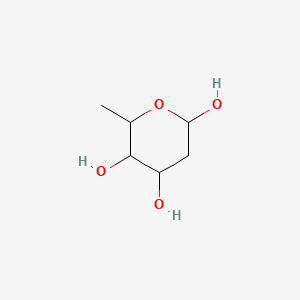

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
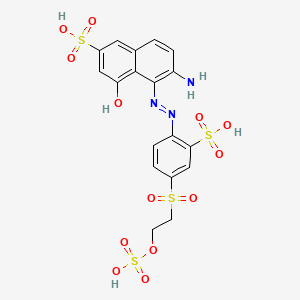
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
